molecular formula C19H19FN2O3 B6417812 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1060328-97-3

3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Cat. No.: B6417812
CAS No.: 1060328-97-3
M. Wt: 342.4 g/mol
InChI Key: VGMHBMIBCDYIBL-UHFFFAOYSA-N
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Description

3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is an organic compound that belongs to the class of phenylmorpholines This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a benzamide group

Preparation Methods

The synthesis of 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-fluorobenzoyl chloride with 4-(2-aminoethyl)morpholine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized benzamide derivatives .

Scientific Research Applications

3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

3-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-3-1-2-15(13-16)19(24)21-17-6-4-14(5-7-17)12-18(23)22-8-10-25-11-9-22/h1-7,13H,8-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMHBMIBCDYIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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